molecular formula C18H17NO2 B14388381 3-Methyl-4,5-diphenylpiperidine-2,6-dione CAS No. 88258-85-9

3-Methyl-4,5-diphenylpiperidine-2,6-dione

Cat. No.: B14388381
CAS No.: 88258-85-9
M. Wt: 279.3 g/mol
InChI Key: CRBXCIWPSAGUKT-UHFFFAOYSA-N
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Description

3-Methyl-4,5-diphenylpiperidine-2,6-dione is a chemical compound with the molecular formula C18H17NO2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-diphenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-diphenylpiperidine with suitable reagents to form the desired dione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-diphenylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione to its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-4,5-diphenylpiperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methyl-4,5-diphenylpiperidine-2,6-dione: A similar compound with a hydroxyl group at the 3-position.

    4,5-Diphenylpiperidine-2,6-dione: Lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-4,5-diphenylpiperidine-2,6-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

88258-85-9

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3-methyl-4,5-diphenylpiperidine-2,6-dione

InChI

InChI=1S/C18H17NO2/c1-12-15(13-8-4-2-5-9-13)16(18(21)19-17(12)20)14-10-6-3-7-11-14/h2-12,15-16H,1H3,(H,19,20,21)

InChI Key

CRBXCIWPSAGUKT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(=O)NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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